molecular formula C9H18N2O2 B12939301 3-Amino-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one

3-Amino-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one

Katalognummer: B12939301
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: CJADQFKPDHQETF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one is a chemical compound with a unique structure that includes an amino group, a hydroxy group, and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one typically involves the reaction of 4-hydroxy-3-methylpiperidine with an appropriate aminopropanone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Catalysts such as acids or bases may also be used to enhance the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce a primary or secondary amine .

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one is unique due to the presence of both an amino group and a hydroxy group on the piperidine ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .

Eigenschaften

Molekularformel

C9H18N2O2

Molekulargewicht

186.25 g/mol

IUPAC-Name

3-amino-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C9H18N2O2/c1-7-6-11(5-3-8(7)12)9(13)2-4-10/h7-8,12H,2-6,10H2,1H3

InChI-Schlüssel

CJADQFKPDHQETF-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CCC1O)C(=O)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.